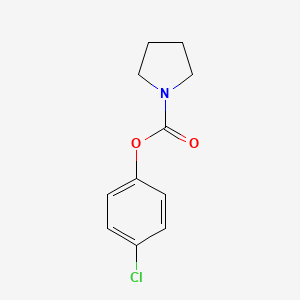
p-Chlorophenyl 1-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Chlorophenyl 1-pyrrolidinecarboxylate: is an organic compound with the molecular formula C11H12ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a p-chlorophenyl group attached to the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Chlorophenyl 1-pyrrolidinecarboxylate typically involves the esterification of p-chlorophenyl carboxylic acid with pyrrolidine. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthesis is achieved by optimizing reaction conditions and employing robust purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: p-Chlorophenyl 1-pyrrolidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: p-Chlorophenyl carboxylic acid.
Reduction: p-Chlorophenyl 1-pyrrolidinecarbinol.
Substitution: Various substituted p-chlorophenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: p-Chlorophenyl 1-pyrrolidinecarboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of similar structures in biological systems .
Medicine: The compound is investigated for its potential pharmacological properties. Derivatives of this compound are explored for their activity as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
作用機序
The mechanism of action of p-Chlorophenyl 1-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied.
類似化合物との比較
p-Chlorophenyl 1-pyrrolidinecarboxamide: Similar structure but with an amide group instead of an ester.
p-Chlorophenyl 1-pyrrolidinecarboxylic acid: The carboxylic acid derivative of the compound.
p-Chlorophenyl 1-pyrrolidinecarbinol: The alcohol derivative formed by reduction of the ester group.
Uniqueness: p-Chlorophenyl 1-pyrrolidinecarboxylate is unique due to its ester functionality, which imparts specific reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research and industrial applications .
特性
CAS番号 |
1759-02-0 |
|---|---|
分子式 |
C11H12ClNO2 |
分子量 |
225.67 g/mol |
IUPAC名 |
(4-chlorophenyl) pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H12ClNO2/c12-9-3-5-10(6-4-9)15-11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2 |
InChIキー |
VFVFGAABTXYJGO-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)OC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride](/img/structure/B13735750.png)
![Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-](/img/structure/B13735757.png)


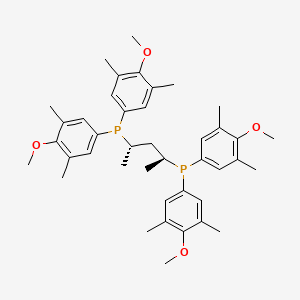
![[1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride](/img/structure/B13735780.png)


![4,4'-([9,9'-Bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13735791.png)
![N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)
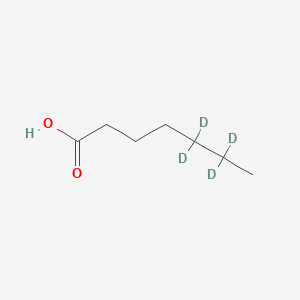
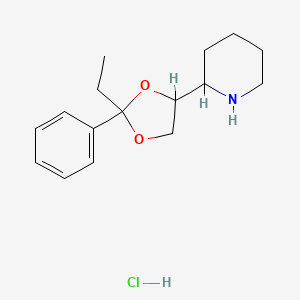
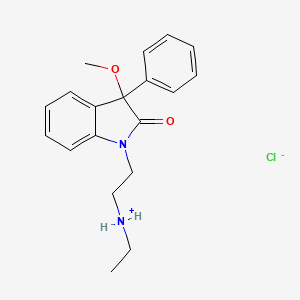
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13735819.png)
